- Enantioselective α-Allylation of Aryl Acetic Acid Esters via C1-Ammonium Enolate Nucleophiles: Identification of a Broadly Effective Palladium Catalyst for Electron-Deficient Electrophiles, ACS Catalysis, 2018, 8(11), 10537-10544

Cas no 950194-37-3 ((-)-Benzotetramisole)

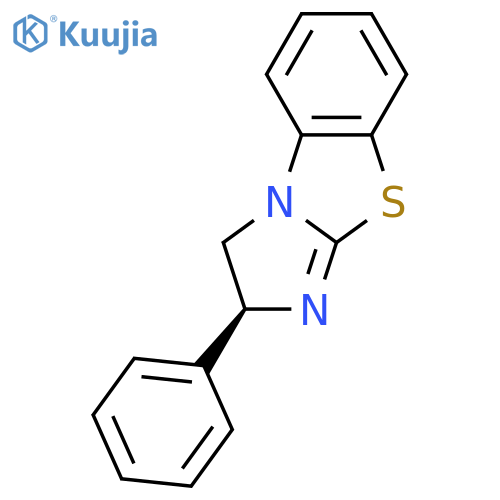

(-)-Benzotetramisole structure

상품 이름:(-)-Benzotetramisole

CAS 번호:950194-37-3

MF:C15H12N2S

메가와트:252.334181785583

MDL:MFCD15072149

CID:1985678

PubChem ID:87561669

(-)-Benzotetramisole 화학적 및 물리적 성질

이름 및 식별자

-

- (2S)-2-phenyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole

- LogP

- (-)-Benzotetramisole

- (-)-BTM

- (2S)-2,3-Dihydro-2-phenylimidazo[2,1-b]benzothiazole

- (S)-Benzotetramisole

- (S)-2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole

- MLS002206350

- SMR001295168

- (2S)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole

- cid_17747785

- HMS2210M19

- BDBM115080

- OR52688

- AK164829

- AB1011171

- B3549

- Imidazo[2,1-b]benzothiazole, 2,3-dihydro-2-phenyl-, (2S)-

- (2S)-2-pheny

- (2S)-2,3-Dihydro-2-phenylimidazo[2,1-b]benzothiazole (ACI)

- (S)-BTM

- 950194-37-3

- SCHEMBL25226606

- (4S)-4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0(2),?]dodeca-1(8),5,9,11-tetraene

- YGCWPCVAVSIFLO-GFCCVEGCSA-N

- AKOS025147094

- DTXSID50589931

- AS-69584

- (4S)-4-PHENYL-7-THIA-2,5-DIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),5,8,10-TETRAENE

- MFCD15072149

- CHEMBL1602198

- CS-W012615

-

- MDL: MFCD15072149

- 인치: 1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2/t12-/m1/s1

- InChIKey: YGCWPCVAVSIFLO-GFCCVEGCSA-N

- 미소: N12C[C@H](C3C=CC=CC=3)N=C1SC1C=CC=CC2=1

계산된 속성

- 정밀분자량: 252.07200

- 동위원소 질량: 252.072

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 18

- 회전 가능한 화학 키 수량: 1

- 복잡도: 348

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 1

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 3.2

- 토폴로지 분자 극성 표면적: 40.9

실험적 성질

- 밀도: 1.32±0.1 g/cm3 (20 ºC 760 Torr),

- 융해점: 93.0 to 97.0 deg-C

- 비등점: 428.075°C at 760 mmHg

- 플래시 포인트: 212.692°C

- 굴절률: 1.736

- 용해도: Insuluble (6.1E-3 g/L) (25 ºC),

- PSA: 45.53000

- LogP: 2.79400

(-)-Benzotetramisole 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-69584-1MG |

(4S)-4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),5,8,10-tetraene |

950194-37-3 | >97% | 1mg |

£37.00 | 2025-02-08 | |

| Chemenu | CM112107-5g |

Imidazo[2,1-b]benzothiazole, 2,3-dihydro-2-phenyl-, (2S)- |

950194-37-3 | 95% | 5g |

$*** | 2023-05-29 | |

| TRC | B130425-10mg |

(-)-Benzotetramisole |

950194-37-3 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Apollo Scientific | OR52688-1g |

(2S)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole |

950194-37-3 | 98+% | 1g |

£62.00 | 2025-02-20 | |

| Chemenu | CM112107-1g |

Imidazo[2,1-b]benzothiazole, 2,3-dihydro-2-phenyl-, (2S)- |

950194-37-3 | 95% | 1g |

$*** | 2023-05-29 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015902-1g |

(-)-Benzotetramisole |

950194-37-3 | 98% | 1g |

¥461 | 2024-07-19 | |

| Key Organics Ltd | AS-69584-1G |

(4S)-4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),5,8,10-tetraene |

950194-37-3 | >97% | 1g |

£379.00 | 2025-02-08 | |

| Ambeed | A106904-100mg |

(S)-2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole |

950194-37-3 | 98% 99%ee | 100mg |

$15.0 | 2025-02-20 | |

| Advanced ChemBlocks | O30730-25G |

(S)-2-phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole |

950194-37-3 | 95% | 25G |

$1,560 | 2023-09-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AW094-100mg |

(-)-Benzotetramisole |

950194-37-3 | 98.0%(GC) | 100mg |

¥409.0 | 2022-05-30 |

(-)-Benzotetramisole 합성 방법

합성회로 1

반응 조건

참조

합성회로 2

반응 조건

참조

- Traversing Steric Limitations by Cooperative Lewis Base/Palladium Catalysis: An Enantioselective Synthesis of α-Branched Esters Using 2-Substituted Allyl Electrophiles, Angewandte Chemie, 2018, 57(26), 7800-7803

합성회로 3

반응 조건

1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 2 h, 0 °C

1.2 Solvents: Methanol ; 30 min, rt

1.3 Reagents: Triethylamine ; 12 h, 55 °C

1.2 Solvents: Methanol ; 30 min, rt

1.3 Reagents: Triethylamine ; 12 h, 55 °C

참조

- In Situ Evaluation of Kinetic Resolution Catalysts for Nitroaldol by Rationally Designed Fluorescence Probe, Journal of Organic Chemistry, 2011, 76(10), 3616-3625

합성회로 4

반응 조건

1.1 Reagents: Diisopropylethylamine ; overnight, reflux; reflux → rt

1.2 Reagents: Methanesulfonyl chloride , Diisopropylethylamine Solvents: Dichloromethane ; cooled; 1 h, cooled; rt

1.3 Reagents: Diisopropylethylamine ; overnight, reflux

1.2 Reagents: Methanesulfonyl chloride , Diisopropylethylamine Solvents: Dichloromethane ; cooled; 1 h, cooled; rt

1.3 Reagents: Diisopropylethylamine ; overnight, reflux

참조

- Synthesis of 2,3-dihydro-2-phenyl-imidazo[2,1-b]benzothiazole (benzotetramisole), Huaxue Shiji, 2010, 32(4), 293-295

합성회로 5

반응 조건

1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane

참조

- Stereoselective synthesis of quaternary α-amino-acids [alpha-amino-acids] using chemo- and biocatalysts, 2010, , ,

합성회로 6

반응 조건

참조

- Enantioselective α-Benzylation of Acyclic Esters Using π-Extended Electrophiles, Angewandte Chemie, 2018, 57(37), 12102-12105

합성회로 7

반응 조건

참조

- An enantioselective synthesis of α-alkylated pyrroles via cooperative isothiourea/palladium catalysis, Organic & Biomolecular Chemistry, 2019, 17(7), 1787-1790

합성회로 8

반응 조건

참조

- A Regio- and Stereodivergent Synthesis of Homoallylic Amines by a One-Pot Cooperative-Catalysis-Based Allylic Alkylation/Hofmann Rearrangement Strategy, Angewandte Chemie, 2019, 58(31), 10521-10527

합성회로 9

반응 조건

참조

- Uniting C1-Ammonium Enolates and Transition Metal Electrophiles via Cooperative Catalysis: The Direct Asymmetric α-Allylation of Aryl Acetic Acid Esters, Journal of the American Chemical Society, 2016, 138(16), 5214-5217

합성회로 10

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C

1.2 Reagents: Methanesulfonyl chloride ; 5 min, 0 °C; 15 min, rt

1.3 Solvents: Isopropanol ; 18 h, rt → 50 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; 30 min, rt

1.2 Reagents: Methanesulfonyl chloride ; 5 min, 0 °C; 15 min, rt

1.3 Solvents: Isopropanol ; 18 h, rt → 50 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; 30 min, rt

참조

- A Scalable, Chromatography-Free Synthesis of Benzotetramisole, Synthesis, 2015, 47(1), 34-41

합성회로 11

반응 조건

1.1 Reagents: Chlorosuccinimide , Tempo Solvents: 1,2-Dichloroethane ; 2 h, rt

1.2 Solvents: 1,2-Dichloroethane ; 2 h, rt

1.3 Reagents: Triethylamine ; rt

1.2 Solvents: 1,2-Dichloroethane ; 2 h, rt

1.3 Reagents: Triethylamine ; rt

참조

- In Situ Activation of Disulfides for Multicomponent Reactions with Isocyanides and a Broad Range of Nucleophiles, Organic Letters, 2019, 21(5), 1484-1487

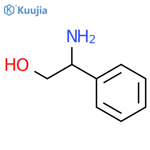

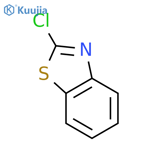

(-)-Benzotetramisole Raw materials

- (S)-(+)-2-Phenylglycinol

- (S)-N-(2-benzothiazolyl)-2-hydroxy-1-phenylethylamine

- 2-chloro-1,3-benzothiazole

(-)-Benzotetramisole Preparation Products

(-)-Benzotetramisole 공급 업체

Tiancheng Chemical (Jiangsu) Co., Ltd

골드 회원

(CAS:950194-37-3)(-)-Benzotetramisole

주문 번호:5871209

인벤토리 상태:in Stock

재다:Company Customization

순결:98%

마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 17:10

가격 ($):discuss personally

(-)-Benzotetramisole 관련 문헌

-

1. Isothiourea-catalysed enantioselective radical conjugate addition under batch and flow conditionsRoberto del Río-Rodríguez,Matthew T. Westwood,Marina Sicignano,Martin Juhl,Jose A. Fernández-Salas,José Alemán,Andrew D. Smith Chem. Commun. 2022 58 7277

-

Micha? Rachwalski,Niek Vermue,Floris P. J. T. Rutjes Chem. Soc. Rev. 2013 42 9268

-

Suman Chakrabarty,Hector Palencia,Martha D. Morton,Ryan O. Carr,James M. Takacs Chem. Sci. 2019 10 4854

-

Liang Wei,Chong Shen,Yuan-Zhen Hu,Hai-Yan Tao,Chun-Jiang Wang Chem. Commun. 2019 55 6672

-

Jacqueline Bitai,Matthew T. Westwood,Andrew D. Smith Org. Biomol. Chem. 2021 19 2366

950194-37-3 ((-)-Benzotetramisole) 관련 제품

- 333976-67-3(4-(2-methylbut-3-yn-2-yl)benzonitrile)

- 1823332-65-5(2-(4-Iodobenzenesulfonyl)ethan-1-amine)

- 1111290-52-8(3-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine)

- 244-87-1(5H-Benzo[b]phosphindole)

- 946344-93-0(8-(adamantane-1-carbonyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane)

- 269072-13-1(1-(methoxymethyl)cyclohexane-1-carbaldehyde)

- 3720-98-7(3,4-dimethyl-1,3a,6,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione)

- 113579-20-7(3-amino-2-methoxycarbonylbenzoate)

- 2228569-79-5(2-amino-3-(3-bromo-2-methoxyphenyl)propan-1-ol)

- 1214326-35-8(3-Chloro-2,6-bis(4-fluorophenyl)pyridine)

추천 공급업체

atkchemica

(CAS:950194-37-3)(-)-Benzotetramisole

순결:95%+

재다:1g/5g/10g/100g

가격 ($):문의

Amadis Chemical Company Limited

(CAS:950194-37-3)(-)-Benzotetramisole

순결:99%

재다:5g

가격 ($):337.0